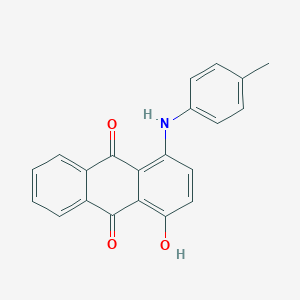

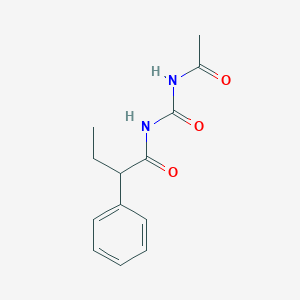

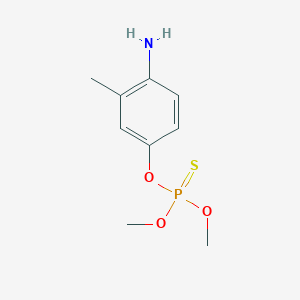

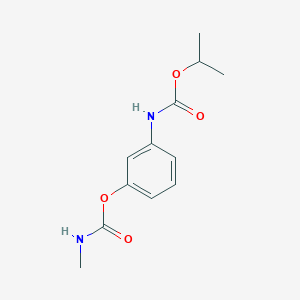

![molecular formula C7H7N3OS B083562 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine CAS No. 13797-77-8](/img/structure/B83562.png)

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds closely related to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine involves complex reactions including ring closure and nucleophilic attack processes. For instance, Halim and Ibrahim (2022) described the synthesis of a compound through ring opening followed by ring closure reactions, involving detailed spectral analysis and chemical calculations to confirm the chemical structure (Halim & Ibrahim, 2022). Additionally, Guan Jin (2010) synthesized 2-mercapto-5-methoxyimidazo[4,5-b]pyridine, highlighting a method involving substitution, nitration, ammoniation, oxidation, reduction, and cyclization steps, with a total yield of 40.2% (Guan Jin, 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine is confirmed using various spectral data, including 1H NMR, 13C NMR, and IR spectroscopy, alongside theoretical calculations at the DFT level. For instance, Halim and Ibrahim (2021) provided a comprehensive analysis including FT-IR spectroscopy, 1H and 13C NMR chemical shifts, and vibrational spectral analysis to establish the structure of a novel compound within this chemical class (Halim & Ibrahim, 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of these compounds are influenced by their structural features, such as the presence of electron-donating methoxy groups and the thiazolo[5,4-b]pyridin-2-amine core. The local reactivity descriptors indicate high reactivity for nucleophilic attacks at specific carbon positions. The total energy and thermodynamic parameters suggest high stability for these structures (Halim & Ibrahim, 2022).

Applications De Recherche Scientifique

-

Phosphoinositide 3-Kinase Inhibitors

- Field : Bioactive Substance and Function of Natural Medicines .

- Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These compounds showed potent PI3K inhibitory activity .

- Method : These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Results : The results indicated that these N -heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

-

Organic Electronics

- Field : Organic Chemistry .

- Application : Thiazolothiazole ring system has gained dramatic attention in the field of organic electronics due to its planar and rigid backbone as well as an extended π-conjugated structure . This class of compounds has remarkably high oxidation stability and charge carrier mobility which are crucial properties for optoelectronic applications .

- Method : Despite the large number of publications in the last two decades, only few methodologies are known for the synthesis of thiazolothiazoles .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

-

Pharmaceutical and Biological Activities

- Field : Medicinal Chemistry .

- Application : Thiazoles and their derivatives have gained considerable attention because of their broad applications in different fields . They have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

- Method : The compounds containing thiazole moieties are a prominent structural feature in a variety of natural products, such as vitamin B and penicillin . Modification of thiazole-based compounds at different positions can generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .

- Results : The interest in the synthesis of compounds containing the thiazole moiety has been increasing steadily in view of their utility in the field of drug design and discovery .

-

Indole Derivatives

- Field : Organic Chemistry .

- Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Method : These activities have created interest among researchers to synthesize a variety of indole derivatives .

- Results : The wide range of applications in the field of drug design and discovery has led to an increase in the synthesis of compounds containing the indole moiety .

-

Phosphoinositide 3-Kinase Inhibitors

- Field : Bioactive Substance and Function of Natural Medicines .

- Application : A series of novel 2-pyridyl, 4-morpholinyl substituted thiazolo [5,4- b ]pyridine analogues have been designed and synthesized . These compounds showed potent PI3K inhibitory activity .

- Method : These thiazolo [5,4- b ]pyridines were efficiently prepared in seven steps from commercially available substances in moderate to good yields . All of these N -heterocyclic compounds were characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis and tested for phosphoinositide 3-kinase (PI3K) enzymatic assay .

- Results : The results indicated that these N -heterocyclic compounds showed potent PI3K inhibitory activity, and the IC 50 of a representative compound (19a) could reach to 3.6 nm .

-

Organic Electronics

- Field : Organic Chemistry .

- Application : The parent thiazolo [5,4- d ]thiazole moiety possesses some appealing features towards applications in organic electronics . Moreover, aryl-functionalized thiazolo [5,4- d ]thiazole derivatives – expanding the conjugated backbone of the semiconducting material – are easily prepared .

- Method : Despite the large number of publications in the last two decades, only few methodologies are known for the synthesis of thiazolothiazoles .

- Results : Thiazolothiazole are widely used in optoelectronic devices such as dye-sensitized solar cells and organic field-effect transistors .

Propriétés

IUPAC Name |

5-methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3OS/c1-11-5-3-2-4-6(10-5)12-7(8)9-4/h2-3H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPVJZMTIYQTGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384272 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-[1,3]thiazolo[5,4-b]pyridin-2-amine | |

CAS RN |

13797-77-8 | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy[1,3]thiazolo[5,4-b]pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

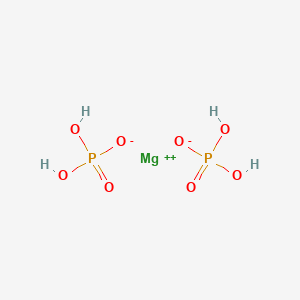

![Acetamide, N-[5-[bis(2-hydroxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B83510.png)